molecular formula C16H19N3O2 B2572626 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034545-24-7

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2572626
CAS No.: 2034545-24-7
M. Wt: 285.347
InChI Key: XMENKUIMKDTXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is a novel compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is part of a class of pyrazolo[1,5-a]pyrazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of the compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates neuronal excitability and synaptic plasticity .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate .

Biochemical Pathways

By acting as a NAM of the mGluR2 receptor, this compound can affect various biochemical pathways. The mGluR2 receptor is involved in several pathways related to synaptic transmission and neuronal excitability . Therefore, modulation of this receptor can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are related to its role as a NAM of the mGluR2 receptor . By reducing the receptor’s response to glutamate, it can modulate neuronal excitability and synaptic plasticity . This can have potential therapeutic effects in disorders where these processes are disrupted .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the local concentration of glutamate, the presence of other neurotransmitters, and the overall state of the neuronal network

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Functionalization of the core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate mGluR2 receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)18-10-11-19-14(12-18)8-9-17-19/h2-3,5-6,8-9H,4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENKUIMKDTXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.